2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

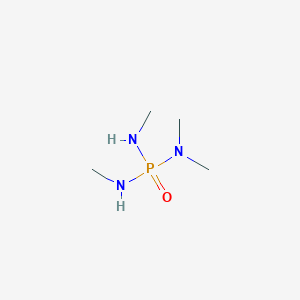

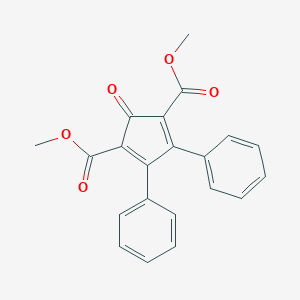

The compound 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone is a cyclopentadienone derivative that has been the subject of various studies due to its interesting chemical properties and potential applications. This compound is characterized by its two methoxycarbonyl groups at the 2,5-positions and phenyl groups at the 3,4-positions on the cyclopentadienone ring.

Synthesis Analysis

The synthesis of organolanthanide complexes involving cyclopentadienone derivatives has been explored, as seen in the study of bis(2-methoxyethylcyclopentadienyl) divalent organolanthanides . Although this study does not directly synthesize 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, it provides insight into the synthetic routes involving similar cyclopentadienone structures.

Molecular Structure Analysis

The molecular structure of cyclopentadienone derivatives has been analyzed through various techniques, including X-ray crystallography. For instance, the structure of a related compound, after undergoing a 1,5-sigmatropic rearrangement, was established by X-ray analysis . This highlights the dynamic behavior of cyclopentadienone compounds under certain conditions and provides a basis for understanding the structural aspects of 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone.

Chemical Reactions Analysis

The reactivity of 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone has been studied with various nucleophiles. For example, its reaction with aniline leads to stereoisomeric cyclopentenones through a 1,5-sigmatropic rearrangement . Additionally, its reaction with dimethyl phosphite results in the formation of phosphonic acid esters, demonstrating its versatility as a chemical reactant .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone are not detailed in the provided papers, the studies of similar compounds can offer some insights. For example, the synthesis of thiophene derivatives with methoxycarbonyl groups suggests potential applications in conducting polymers for electronics, indicating that the electronic properties of such compounds are of interest . Furthermore, the synthesis and characterization of a compound with a thiadiazolyl group and methoxyphenyl groups provide a glimpse into the structural diversity and potential biological activity of related compounds, which could be relevant for 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone as well.

Applications De Recherche Scientifique

Pericyclic Reaction Behavior

Yamaguchi et al. (2004) detailed the reaction behavior of 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone with aniline, leading to the formation of stereoisomeric cyclopentenones through 1,5-sigmatropic rearrangement. This study highlights the compound's utility in synthesizing complex organic structures via pericyclic reactions, underlining its significance in organic synthesis research (Yamaguchi, Kai, Yoshitake, & Harano, 2004).

Diels-Alder Reaction Selectivity

The selectivity in Diels-Alder reactions involving 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone was investigated by Yoshitake et al. (2000). The study showed how the compound interacts in cycloaddition reactions, offering insights into the control of endo/exo selectivity, a crucial aspect in the synthesis of cyclic compounds (Yoshitake, Nakagawa, Eto, & Harano, 2000).

Sequential Pericyclic Reactions

The compound's role in sequential pericyclic reactions was elaborated by Yoshitake et al. (2001), who demonstrated its reactivity with allylic and propargylic amines to produce tetracyclic and bicyclic compounds, respectively. This work not only exemplifies the compound's versatility in facilitating complex molecular architectures but also its potential application in the development of new materials and pharmaceuticals (Yoshitake et al., 2001).

Catalytic Activity

In the context of catalysis, Funk et al. (2018) synthesized (3,4-diphenylcyclopentadienone)iron tricarbonyl compounds and evaluated their activity in transfer hydrogenations and dehydrogenations. Their findings suggest potential applications of the compound in catalytic processes, offering a pathway to more efficient and selective chemical transformations (Funk, Mahoney, Sponenburg, Zimmerman, Kim, & Harrison, 2018).

Crystallographic Insights

K. Yamaguchi et al. (2009) provided crystallographic evidence for cyclopropane ring formation in isotwistenes obtained from the compound through thermal cascade reactions. This study not only advances the understanding of the structural behavior of cyclopentadienones under thermal conditions but also opens new avenues for designing novel organic compounds with unique properties (Yamaguchi, Eto, Yoshitake, & Harano, 2009).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

In the context of sm cross-coupling reactions, the result is the formation of a new carbon–carbon bond .

Action Environment

The success of sm cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

dimethyl 2-oxo-4,5-diphenylcyclopenta-3,5-diene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O5/c1-25-20(23)17-15(13-9-5-3-6-10-13)16(14-11-7-4-8-12-14)18(19(17)22)21(24)26-2/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXFYWYVVGMAGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C1=O)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385070 |

Source

|

| Record name | 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone | |

CAS RN |

16691-79-5 |

Source

|

| Record name | 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.